Fenapanil

Description

Historical Context and Evolution of Systemic Fungicides in Crop Protection

The management of fungal diseases in crops has undergone a significant transformation over the last century. Early efforts relied heavily on inorganic compounds containing copper or sulfur. researchgate.net The period from 1940 to 1970 marked a major shift with the introduction of organic fungicides, such as the dithiocarbamates and phthalimides, which offered improved efficacy and reduced phytotoxicity. apsnet.org

A revolutionary breakthrough occurred in the 1960s and 1970s with the development of systemic fungicides. researchgate.netapsnet.org Unlike their protectant predecessors, which remained on the plant surface, systemic fungicides are absorbed and translocated within the plant's vascular system. slideshare.netagrithority.com This characteristic provided curative, post-infection action and offered protection to new, untreated growth. apsnet.org The first systemic fungicide was launched in 1968, heralding a new era in disease control. agrithority.com This period saw the introduction of important chemical classes like the benzimidazoles, which were noted for their broad-spectrum activity at low use rates. apsnet.org The subsequent decade, the 1970s, saw the introduction of the azole fungicides, a group that includes Fenapanil and would become critically important for controlling a wide range of fungal pathogens in major agricultural crops. researchgate.neteuropa.eu This evolution shifted the focus of fungicide application from primarily horticulture to large-scale agriculture, particularly for cereal crops like wheat and barley. researchgate.netcambridge.org

This compound's Position within Triazole and Imidazole (B134444) Fungicide Classes

This compound is classified as an imidazole fungicide. nih.govbcpcpesticidecompendium.orgagropages.com The imidazoles, along with the triazoles, form the two major groups within the broader class of azole fungicides. europa.euresearchgate.net Azoles are defined by their five-membered heterocyclic ring structure containing nitrogen atoms; imidazoles contain two nitrogen atoms, while triazoles contain three. europa.euresearchgate.net

The primary mechanism of action for azole fungicides, including this compound, is the inhibition of sterol biosynthesis in fungi. scribd.comtandfonline.com Specifically, they target and inhibit the cytochrome P450 enzyme 14α-demethylase, which is essential for the production of ergosterol (B1671047). nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately inhibits fungal growth. scribd.comnih.gov This targeted, site-specific mode of action is a hallmark of the azole class. scribd.com While both imidazoles and triazoles share this mechanism, subtle differences in their chemical structures can influence their biological spectrum and physical properties. europa.eu

| Property | Value | Source |

|---|---|---|

| Common Name | This compound | agropages.com |

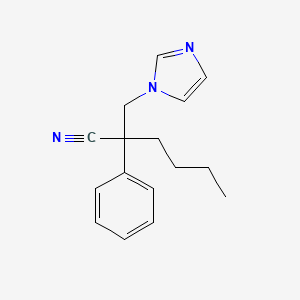

| Chemical Name (IUPAC) | (RS)-2-(imidazol-1-ylmethyl)-2-phenylhexanenitrile | agropages.combcpcpesticidecompendium.org |

| CAS Registry Number | 61019-78-1 | nih.govbcpcpesticidecompendium.org |

| Molecular Formula | C₁₆H₁₉N₃ | nih.govbcpcpesticidecompendium.org |

| Molecular Weight | 253.34 g/mol | nih.gov |

| Fungicide Class | Imidazole | bcpcpesticidecompendium.orgagropages.comechemi.com |

| Mode of Action | Sterol biosynthesis inhibitor | scribd.comherts.ac.uk |

Scope and Significance of this compound Research in Agricultural Sustainment

The principles of agricultural sustainability focus on developing practices that are environmentally responsible, economically viable, and improve food productivity without compromising future resources. researchgate.netfondsdedotationroullier.org Research on specific fungicides like this compound is integral to achieving these goals. By understanding the compound's efficacy, behavior, and potential limitations, more strategic and minimal-input disease management programs can be designed. nih.goveuropa.eu

A key area of research involves this compound's effectiveness against specific plant pathogens and the potential for fungi to develop resistance. For instance, studies have evaluated its performance in controlling diseases like loose smut of barley (Ustilago nuda) and have also documented the laboratory development of resistance in fungi such as Bipolaris oryzae. tandfonline.comapsnet.org This knowledge is crucial for developing resistance management strategies to prolong the fungicide's utility.

Structure

3D Structure

Properties

CAS No. |

61019-78-1 |

|---|---|

Molecular Formula |

C16H19N3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

2-(imidazol-1-ylmethyl)-2-phenylhexanenitrile |

InChI |

InChI=1S/C16H19N3/c1-2-3-9-16(12-17,13-19-11-10-18-14-19)15-7-5-4-6-8-15/h4-8,10-11,14H,2-3,9,13H2,1H3 |

InChI Key |

OQOULEWDDRNBSG-UHFFFAOYSA-N |

SMILES |

CCCCC(CN1C=CN=C1)(C#N)C2=CC=CC=C2 |

Canonical SMILES |

CCCCC(CN1C=CN=C1)(C#N)C2=CC=CC=C2 |

melting_point |

161.0 °C |

Other CAS No. |

61019-78-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Fenapanil

Pioneering Synthetic Routes for Fenapanil Production

The primary and most established synthetic pathways for producing this compound utilize phenylacetonitrile (B145931) as a key starting material. This route involves a multi-step process characterized by the formation of key intermediates through alkylation and halogenation reactions, followed by the introduction of the imidazole (B134444) moiety.

Phenylacetonitrile as a Precursor in this compound Synthesis

The synthesis of this compound from phenylacetonitrile (also known as benzyl (B1604629) cyanide) is a well-documented method. nih.govgoogleapis.com The process begins with the alkylation of the α-carbon of phenylacetonitrile.

The synthesis can be delineated into three main stages:

Preparation of α-n-butylphenylacetonitrile: Phenylacetonitrile is reacted with a butylating agent, such as chlorobutane, in the presence of a strong base and a phase transfer catalyst. nih.gov A mixture of 98% 2-phenylacetonitrile, chlorobutane, and tetrabutylammonium (B224687) bromide (as the phase transfer catalyst) is treated with a 50% sodium hydroxide (B78521) solution. nih.gov The reaction is exothermic, and the temperature is controlled to optimize the formation of α-n-butylphenylacetonitrile. nih.gov

Chlorination of the Intermediate: The resulting α-n-butylphenylacetonitrile is then chlorinated. This step introduces a chlorine atom at the α-position, creating the crucial intermediate, 1-chloro-2-cyano-2-phenylhexane. nih.gov This reaction is also carried out under basic conditions using sodium hydroxide, with dichloromethane (B109758) often used as the solvent. nih.gov

Synthesis of this compound: The final step involves the reaction of 1-chloro-2-cyano-2-phenylhexane with imidazole. nih.gov This nucleophilic substitution reaction, where the imidazole nitrogen displaces the chlorine atom, is typically performed in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature to yield this compound. nih.gov

Optimization of Reaction Pathways and Conditions

The efficiency of chemical syntheses, measured by factors like yield, purity, and cost-effectiveness, is highly dependent on the reaction conditions. epo.org The optimization of these parameters is a critical aspect of process chemistry. slideshare.netnih.gov For the synthesis of this compound, several factors are manipulated to enhance the reaction outcome. nih.gov

Key optimization parameters include:

Catalyst: The use of a phase transfer catalyst, such as tetrabutylammonium bromide, is crucial in the initial alkylation step. nih.gov It facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, enabling the deprotonation of phenylacetonitrile and subsequent alkylation.

Temperature: Temperature control is vital. While the initial alkylation is exothermic, subsequent refluxing and controlled cooling are necessary. nih.gov It has been reported that lowering the reaction temperature to 85°C after refluxing can significantly improve the product content and yield compared to higher temperatures. nih.gov

Solvent: The choice of solvent affects reaction rates and solubility of reagents. In the final step, a polar aprotic solvent like DMSO is used to facilitate the nucleophilic substitution reaction between the chlorinated intermediate and imidazole. nih.gov

Reaction Time: The duration of each reaction step is optimized to ensure maximum conversion to the desired product while minimizing the formation of by-products. For instance, the final reaction is maintained for approximately 8 hours at 135°C. nih.gov

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature | Reported Yield |

|---|---|---|---|---|---|

| Preparation of α-n-butylphenylacetonitrile | Phenylacetonitrile, Chlorobutane, NaOH | Tetrabutylammonium bromide | None (neat) | Exothermic to 88°C, then reflux | 85% nih.gov |

| Preparation of 1-chloro-2-cyano-2-phenylhexane | α-n-butylphenylacetonitrile, NaOH | Tetrabutylammonium bromide | Dichloromethane | Exothermic to 65°C, then reflux | 92% nih.gov |

| Synthesis of this compound | 1-chloro-2-cyano-2-phenylhexane, Imidazole, NaOH | None | Dimethyl sulfoxide (DMSO) | 135°C | 99% nih.gov |

Derivatization Strategies for Structural Modification of this compound Analogues

The synthesis of structural analogues is a cornerstone of medicinal and agricultural chemistry, aimed at developing compounds with improved efficacy, altered selectivity, or better physicochemical properties. kcl.ac.ukmdpi.com While extensive literature on the specific derivatization of this compound is not widely public, strategies can be inferred from the chemical structure of this compound and established practices in the synthesis of imidazole fungicides. researchgate.netchemrxiv.org

The core structure of this compound offers several points for modification:

The Phenyl Ring: Substituents can be introduced onto the aromatic ring. This is a common strategy to modulate the electronic properties and lipophilicity of a molecule, which can impact its biological activity. nih.gov For example, halogen, alkyl, or alkoxy groups could be placed at various positions on the phenyl ring.

The Alkyl Chain: The n-butyl group can be modified. Variations could include changing the chain length, introducing branching, or incorporating cyclic structures. These changes would alter the steric bulk and hydrophobicity of this part of the molecule.

The Imidazole Moiety: The imidazole ring is critical for the fungicidal activity of this class of compounds. vulcanchem.com While direct substitution on the imidazole ring is possible, a more common approach in related fungicides involves creating analogues where the entire imidazole group is replaced by other nitrogen-containing heterocycles to explore different binding interactions.

These derivatization efforts are typically part of structure-activity relationship (SAR) studies, which systematically alter a molecule's structure to determine which components and properties are essential for its biological function. kcl.ac.uk

Table 2: Potential Derivatization Points on the this compound Structure

| Modification Site | Potential Modifications | Purpose |

|---|---|---|

| Phenyl Ring | Addition of halogens (F, Cl, Br), alkyl groups, or alkoxy groups | Alter electronic properties and lipophilicity; influence metabolic stability. nih.gov |

| Alkyl (Butyl) Chain | Varying chain length (e.g., propyl, pentyl); introducing branching or cyclization | Investigate steric requirements and hydrophobic interactions at the target site. |

| Imidazole Ring | Replacement with other heterocycles (e.g., triazole, pyrazole) | Explore alternative binding modes and modify the spectrum of activity. researchgate.net |

Green Chemistry Principles in this compound Synthesis Research

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kcl.ac.uk The application of its principles is crucial for developing more sustainable synthetic routes in the chemical industry. ufrgs.br An analysis of the established this compound synthesis reveals several areas where green chemistry principles could be applied for improvement.

The twelve principles of green chemistry provide a framework for this analysis. kcl.ac.ukvulcanchem.com Key considerations for the this compound synthesis include:

Prevention of Waste: The reported synthesis has high yields in its final steps, which is favorable. nih.gov However, a holistic assessment would include waste generated from all steps, including purification and solvent removal.

Use of Less Hazardous Chemical Syntheses: The synthesis employs hazardous reagents and solvents. nih.gov For instance, dichloromethane is a suspected carcinogen, and dimethyl sulfoxide can be difficult to remove and recycle. Strong sodium hydroxide solutions are corrosive. Green chemistry encourages the search for less hazardous alternatives.

Safer Solvents and Auxiliaries: A major focus of green chemistry is reducing or replacing volatile organic solvents. Research into conducting the reactions in greener solvents (e.g., water, supercritical fluids, or bio-based solvents) or under solvent-free conditions could significantly improve the environmental profile of the synthesis.

Catalysis: The use of a phase transfer catalyst is a positive feature, as catalytic reagents are superior to stoichiometric reagents. vulcanchem.com Further research could explore more efficient or recyclable catalysts to minimize waste.

Future research in this compound synthesis could focus on developing catalytic C-H activation methods to directly functionalize phenylacetonitrile, potentially reducing the number of steps and the use of halogenated intermediates, thereby creating a more atom-economical and environmentally benign process.

Elucidation of Fenapanil S Fungicidal Mechanism of Action

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway

Ergosterol is a sterol that serves as a critical structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. patsnap.comfrontiersin.org It regulates membrane fluidity and the function of membrane-bound proteins. frontiersin.org The inhibition of its synthesis leads to a depletion of ergosterol and an accumulation of toxic precursor sterols, which disrupts membrane structure, increases permeability, and ultimately leads to the cessation of fungal growth and cell death. apsnet.orgnih.govcabidigitallibrary.org Fenapanil, like other fungicides in its class, rapidly curtails the production of ergosterol in susceptible fungi. apsnet.org

The specific target for this compound within the ergosterol biosynthesis pathway is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). apsnet.orgcabidigitallibrary.orgnih.gov This enzyme is responsible for the oxidative removal of the methyl group at position C-14 of lanosterol or other sterol precursors. apsnet.orgnih.govnih.gov This demethylation is a critical step in the multi-step conversion of lanosterol to ergosterol. apsnet.orgresearchgate.net

As an azole fungicide, this compound is believed to inhibit the C14-demethylase by binding its imidazole (B134444) ring to the heme iron prosthetic group in the enzyme's active site. cabidigitallibrary.org This interaction prevents the enzyme from catalyzing the demethylation reaction. apsnet.org Consequently, sterols that retain the C-14 methyl group, such as 24-methylenedihydrolanosterol, accumulate in the fungal cell, while the synthesis of ergosterol is blocked. apsnet.org

This compound belongs to a diverse group of fungicides known as sterol biosynthesis inhibitors (SBIs) or demethylation inhibitors (DMIs). apsnet.orgresearchgate.net This group includes other azoles (imidazoles like prochloraz (B1679089) and triazoles like triadimefon (B1683231) and fenbuconazole) and pyrimidines (like fenarimol). scribd.comcabidigitallibrary.org While they share a common mode of action by targeting C14-demethylase, there can be differences in their efficacy, spectrum of activity, and the specific sterol intermediates that accumulate upon inhibition. apsnet.orgapsnet.org

The phenomenon of cross-resistance, where fungal mutants resistant to one SBI show resistance to others, provides strong evidence for their shared mechanism. apsnet.org However, studies have shown varying levels of effectiveness. For example, in controlling apple scab (Venturia inaequalis), this compound provided less protective action compared to other SBIs like fenarimol (B1672338) and bitertanol. apsnet.org

| Fungicide | Chemical Group | Primary Target | General Effect |

|---|---|---|---|

| This compound | Imidazole | C14-demethylase (CYP51) | Inhibits ergosterol biosynthesis. herts.ac.ukapsnet.org |

| Triadimefon | Triazole | C14-demethylase (CYP51) | Inhibits ergosterol biosynthesis. apsnet.orgapsnet.org |

| Imazalil | Imidazole | C14-demethylase (CYP51) | Inhibits ergosterol biosynthesis. apsnet.orgapsnet.org |

| Fenarimol | Pyrimidine | C14-demethylase (CYP51) | Inhibits ergosterol biosynthesis. apsnet.org |

| Fenpropimorph | Morpholine | Δ14-reductase and Δ8→Δ7-isomerase | Inhibits later steps in ergosterol biosynthesis. nih.gov |

| Fenhexamid | Hydroxyanilide | 3-keto reductase (C4-demethylation) | Inhibits C4-demethylation in sterol biosynthesis. cabidigitallibrary.orgnih.gov |

Specific Enzymatic Targets within the Sterol Biosynthesis Cascade (e.g., C14-demethylase)

Cellular and Subcellular Effects on Fungal Pathogens

The biochemical inhibition of ergosterol synthesis by this compound translates into significant and detrimental effects at the cellular and subcellular levels of fungal pathogens. The primary consequence is the disruption of the plasma membrane's structural integrity and function. scientific-journal.comfrontiersin.org This can lead to increased membrane permeability, leakage of essential cellular components, and interference with the activity of membrane-bound enzymes. apsnet.orgnih.gov

Microscopic studies on fungi treated with ergosterol biosynthesis inhibitors reveal distinct morphological changes. For instance, in Bipolaris oryzae, exposure to this compound resulted in the germination of conidia, but the resulting germ tubes became distorted and their growth was quickly arrested. apsnet.org At higher concentrations, fungal colonies may exhibit abnormal, callus-like growth. apsnet.org The fungal cell wall, a dynamic structure that protects the cell, is also impacted by membrane stress, and damage to it can severely compromise fungal growth and viability. nih.govmdpi.com Ultimately, the culmination of these cellular disruptions curtails the synthesis of new membranes required for fungal proliferation. apsnet.org

Molecular Modeling and Computational Studies of Fungicide-Target Interactions

While specific molecular modeling studies for this compound are not extensively published, the principles of such investigations are well-established for azole fungicides and their interaction with the cytochrome P450 target, C14-demethylase. cabidigitallibrary.orgscielo.br Molecular docking and computational simulations are used to predict and analyze the binding mode of a fungicide within the active site of its target enzyme. scielo.brmdpi.com

For azole inhibitors, these studies typically model how the nitrogen atom (N-3 or N-4) of the imidazole or triazole ring coordinates with the central iron atom of the enzyme's heme group. cabidigitallibrary.org This interaction is crucial for the inhibitory activity. The models also elucidate other key interactions, such as hydrogen bonds and hydrophobic interactions between the fungicide molecule and the amino acid residues lining the active site pocket. nih.govmdpi.com These computational approaches are invaluable for understanding the structural basis of fungicide efficacy and for explaining mechanisms of resistance, such as when a mutation in the target enzyme's gene alters the active site and reduces the binding affinity of the inhibitor. mdpi.comnih.gov Such studies guide the rational design of new fungicides that can overcome resistance. mdpi.com

Efficacy and Performance Dynamics in Plant Pathosystems

Activity Spectrum against Major Phytopathogenic Fungi

Fenapanil has shown efficacy in controlling a range of fungal diseases, which is crucial for integrated disease management programs.

Anthracnose, caused by Colletotrichum capsici, is a significant disease affecting chilli production, leading to both quantitative and qualitative losses. mathsjournal.com In vitro studies have explored the bioefficacy of various fungicides against this pathogen. One study referenced the new systemic fungicide "this compound" in the context of controlling chilli fruit rot, indicating its potential application in managing this disease. plantprotection.pl Research has demonstrated that anthracnose can cause yield losses of up to 50%. cabidigitallibrary.org Effective management often involves the use of fungicides, with studies showing that certain systemic and combi-product fungicides can achieve significant to complete inhibition of mycelial growth of C. capsici in laboratory settings. mathsjournal.complantarchives.org

Loose smut of barley, caused by the fungus Ustilago nuda, is a seed-borne disease that can lead to substantial crop destruction by replacing grain heads with masses of spores. wikipedia.org this compound has been identified as a systemic fungicide effective in controlling several diseases in barley, including loose smut. apsnet.org Seed treatments are a primary method of control for this disease. koppert.com Field trials have demonstrated the efficacy of this compound as a seed treatment for the control of loose smut. tandfonline.com However, a loss in efficacy was observed in later plantings, which was correlated with warmer soil temperatures. tandfonline.comresearchgate.net

Powdery mildew, caused by fungi such as Sphaerotheca pannosa var. rosae on roses, is a major issue in horticultural production. ekb.eg The disease manifests as a white, powdery coating on leaves, shoots, and buds. plantura.garden While specific research on this compound's direct efficacy on rose powdery mildew is not detailed in the provided results, its classification as a sterol-inhibiting fungicide places it in a group of chemicals known to be effective against powdery mildew diseases. tandfonline.com One study mentions the fungicide Sisthane (this compound) in the context of controlling powdery mildew disease caused by Oidium anacardii. The management of powdery mildew often involves the application of fungicides, and resistance development is a concern, necessitating integrated management strategies. uonbi.ac.ke

Cercospora leaf spot, caused by Cercospora beticola, is the most destructive foliar disease of sugar beet worldwide, potentially causing significant yield losses. apsnet.orgresearchgate.net The disease leads to defoliation, which can hinder mechanical harvesting. apsnet.org While direct studies on this compound's efficacy against C. beticola were not found in the search results, the management of this disease heavily relies on the application of foliar fungicides. researchgate.net The pathogen has a high risk of developing resistance to single-site mode of action fungicides, making integrated approaches, including the use of resistant varieties and timely fungicide applications, crucial for sustainable control. apsnet.orgiung.pl

Suppression of Powdery Mildew in Horticultural Crops (e.g., Roses)

Influence of Environmental Variables on Fungicidal Performance

The performance of fungicides can be significantly affected by environmental factors, with temperature being a key variable.

Research has shown that the efficacy of this compound can be temperature-dependent. tandfonline.comresearchgate.net In controlled environment experiments for the management of loose smut in barley, the effectiveness of this compound decreased as the temperature increased. tandfonline.com For instance, this compound provided 87.4% control of loose smut at 10°C, but this dropped to 23.1% at 25°C. tandfonline.comresearchgate.net This loss of efficacy at higher temperatures was also observed in field trials where later plantings in warmer conditions resulted in reduced control of the disease. tandfonline.comresearchgate.net This temperature sensitivity is an important consideration for the optimal timing of fungicide applications to ensure maximum effectiveness.

Table 1: Effect of Temperature on Loose Smut Control by this compound in Barley

| Temperature (°C) | Loose Smut Control (%) |

|---|---|

| 10 | 87.4 |

| 25 | 23.1 |

Data derived from controlled temperature experiments. tandfonline.comresearchgate.net

Temperature-Dependent Efficacy Profiles

Systemic Uptake and Translocation within Plant Vascular Systems

This compound is recognized as a systemic fungicide, meaning it is absorbed by the plant and moved through its vascular tissues from the site of application to other parts of the plant. apsnet.orgacs.org This internal translocation is a key attribute for controlling pathogens that have already infected the plant or are present in areas not directly covered by the spray. acs.org Long-distance transport of systemic pesticides occurs via the xylem and phloem, the plant's primary vascular conduits. acs.org The xylem transports water and minerals from the roots upwards to the leaves (acropetal movement), while the phloem transports sugars and other organic molecules from source tissues (like mature leaves) to sink tissues (like roots, fruits, and new growth) in a process that can be both upward and downward (acropetal and basipetal). acs.org

Apoplastic and Symplastic Transport Dynamics

The movement of systemic compounds within plant tissues occurs through two primary pathways: the apoplast and the symplast. The apoplastic pathway involves movement through the non-living parts of the plant, such as the cell walls and intercellular spaces. nih.gov In contrast, the symplastic pathway involves movement through the living parts of the cells (protoplasts), connected by channels called plasmodesmata. nih.govscribd.com

Research indicates that the translocation characteristics of this compound can differ depending on the plant species. In barley (Hordeum vulgare), this compound was found to be translocated primarily through the apoplastic pathway. apsnet.org However, in soybean (Glycine max) and cucumber (Cucumis sativus), it demonstrated more versatile movement, with evidence of limited symplastic transport in addition to apoplastic movement, a characteristic described as ambimobile. apsnet.org This variability highlights that the mode of translocation is not solely a property of the chemical but a result of its interaction with the specific physiology of the host plant.

Table 1: Translocation Properties of this compound in Various Plant Species

| Plant Species | Primary Translocation Pathway | Movement Type | Reference |

|---|---|---|---|

| Barley (Hordeum vulgare) | Apoplastic | Acropetal (Upward) | apsnet.org |

| Soybean (Glycine max) | Apoplastic and limited Symplastic | Ambimobile | apsnet.org |

| Cucumber (Cucumis sativus) | Apoplastic and limited Symplastic | Ambimobile | apsnet.org |

Factors Influencing Distribution and Redistribution in Plant Tissues

Several factors influence how this compound is distributed and redistributed within a plant after uptake. The specific characteristics of the plant species are paramount, as demonstrated by the different transport pathways observed in barley versus soybeans. apsnet.orgresearchgate.net Other influencing factors include the physicochemical properties of the fungicide itself, the plant's physiological state, and prevailing environmental conditions. nih.govresearchgate.net

Cellular binding and partitioning within plant tissues can play a significant role in the systemic movement of xenobiotics like this compound. acs.org The octanol-water partition coefficient (Log P), a measure of a chemical's lipophilicity, is often correlated with its potential for systemic movement.

Furthermore, the distribution of any substance within a plant is affected by:

Plant Organ Type: Plant organs that act as strong sinks for water and nutrients, such as young leaves, fruits, and grains, are likely to accumulate higher concentrations of compounds moving through the vascular system. scribd.com

Application Method: The mode of application (e.g., foliar spray, soil drench, seed treatment) determines the initial point of entry and can influence the subsequent translocation pathway. researchgate.net

Environmental Conditions: Factors like temperature, light, and humidity can affect plant processes such as transpiration and photosynthesis, which in turn drive the movement of substances within the xylem and phloem. frontiersin.org

Development and Management of Fungicide Resistance in Fungal Populations

Fungicide resistance is a genetic adjustment in a fungus that leads to a reduced sensitivity to a specific fungicide. nsw.gov.au This phenomenon typically arises from the repeated use of fungicides with the same mode of action, which exerts selection pressure on the fungal population, allowing naturally occurring resistant individuals to survive and multiply. nsw.gov.aucitrusaustralia.com.au this compound belongs to the azole group of fungicides, which act by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. apsnet.org

A laboratory study on Bipolaris oryzae, the causal agent of brown spot of rice, demonstrated that resistance to this compound could be induced. apsnet.org this compound-resistant strains were developed through successive transfers on media with increasing concentrations of the fungicide. apsnet.org However, this acquired resistance came at a biological cost to the fungus; the resistant strains grew more slowly and produced fewer spores than the sensitive strains. apsnet.org Furthermore, the resistance was found to be unstable, with most strains reverting to sensitivity after just one transfer to a fungicide-free medium. apsnet.org Notably, in greenhouse tests, both the sensitive and the lab-developed resistant strains were effectively controlled by this compound on treated plants, suggesting that in vitro resistance did not correlate with a loss of control in vivo in this specific case. apsnet.org

Table 2: Laboratory-Induced Resistance of Bipolaris oryzae to this compound

| Method of Induction | Maximum Tolerable Concentration | Characteristics of Resistant Strains | Stability of Resistance | Reference |

|---|---|---|---|---|

| Successive transfers on amended media | >600 µg/ml | Slower growth, reduced sporulation, callus-like colonies | Unstable; lost after one passage on fungicide-free medium | apsnet.org |

| Selection from conidial suspension | 100 µg/ml | White colonies, poor sporulation | Not specified | apsnet.org |

To ensure the long-term efficacy of fungicides like this compound, proactive resistance management strategies are essential. Key practices include:

Rotation and Mixtures: Alternating or mixing fungicides with different modes of action (FRAC groups) prevents the repeated selection for resistance to a single chemical class. nsw.gov.aupesticidestewardship.org

Adherence to Label Rates: Using fungicides at the recommended label rates is crucial. Lower rates can select for less sensitive individuals in the fungal population, accelerating the development of resistance. nsw.gov.au

Preventative Application: Systemic fungicides like this compound should be used on a preventative basis rather than for curative or eradicative purposes once a disease is well-established, as this reduces the selection pressure. frac.info

Limiting Applications: The total number of applications from any single fungicide group should be limited per season, as specified on the product label. pesticidestewardship.orgfrac.info

By implementing these strategies, the risk of resistance development can be minimized, preserving the utility of important fungicides like this compound for disease control.

Environmental Behavior and Ecological Implications in Agroecosystems

Degradation Pathways in Agricultural Soil and Water Matrices

The persistence and transformation of Fenapanil in the environment are governed by a combination of light-induced, water-based, and biological processes.

Photolytic and Hydrolytic Transformation Processes

This compound is susceptible to degradation by sunlight (photolysis) in aquatic environments. The photolytic half-life (DT50) of this compound in water is approximately 12 hours, indicating a relatively rapid breakdown when exposed to light. scribd.com In contrast, it is stable to hydrolysis, the process of breaking down by reacting with water. scribd.com This suggests that in the absence of sunlight, this compound is less likely to degrade through simple chemical reactions with water. The degradation of pesticides in soil is often measured by its half-life (DT50), which is the time it takes for 50% of the compound to disappear. google.com This degradation can occur through biological processes (biodegradation) or physicochemical processes like hydrolysis and photolysis. google.com

Microbiological Decomposition and Metabolite Formation

Microorganisms in the soil and water play a significant role in the breakdown of this compound. wikipedia.org This biological degradation, or biodegradation, involves enzymes produced by bacteria and fungi that transform the parent compound into various metabolites. frontiersin.orgmdpi.com The process of microbial decomposition is influenced by environmental conditions such as oxygen availability and moisture. wikipedia.org While specific metabolites of this compound are not extensively detailed in the provided search results, the general process of microbial degradation of aromatic compounds often involves the formation of intermediate products before complete mineralization. frontiersin.orgmdpi.com For instance, the degradation of phenylacetic acid, a compound with some structural similarities to parts of this compound, proceeds through the formation of several intermediates catalyzed by a suite of enzymes. frontiersin.org The diversity and health of the soil microbial community are critical for these decomposition processes. mdpi.comelifesciences.org

Chiral Properties and Stereoselective Environmental Fate of this compound

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. scribd.comrsc.orgbath.ac.uk While these enantiomers have identical physical and chemical properties, they can behave differently in biological systems. rsc.orgbath.ac.uk This is because biological molecules, such as enzymes in microorganisms, are also chiral and may interact preferentially with one enantiomer over the other.

Interactions with Non-Target Organisms within Agricultural Environments

The application of pesticides in agriculture can have unintended consequences for organisms that are not the primary target. mdpi.comnih.gov These non-target organisms play vital roles in maintaining the health and balance of agroecosystems. nih.govramsar.org

Advanced Analytical Methodologies for Fenapanil Quantification in Agricultural Matrices

Chromatographic Techniques for Residue Analysis

Chromatographic techniques are the cornerstone of pesticide residue analysis, offering high separation efficiency and sensitivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely employed methods for this purpose. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like many pesticides. bipea.org The technique separates compounds in a gaseous mobile phase and detects them based on their mass-to-charge ratio, providing both quantification and structural identification. nih.gov

A typical GC-MS method for Fenapanil analysis would involve extraction of the analyte from the agricultural matrix using a suitable solvent, followed by a clean-up step to remove interfering co-extractives. researchgate.net The extract is then injected into the GC-MS system. For confirmation, selected ion monitoring (SIM) can be utilized to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound. researchgate.net

Sample Preparation for GC-MS Analysis:

A common sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup. unl.pt

Illustrative GC-MS Method Parameters for this compound Analysis:

| Parameter | Value/Condition |

| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Oven Program | Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Interface Temp | 280°C |

| Ion Source Temp | 230°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Hypothetical ions for this compound: 125.0, 188.9, 293.0 |

This table presents hypothetical parameters for this compound analysis based on methods for structurally similar compounds like Fenoxanil. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of pesticides, including those that are thermally labile or non-volatile. sigmaaldrich.com It separates components in a liquid mobile phase passing through a stationary phase column. frontiersin.orgfrontiersin.org

Developing an HPLC method for this compound would involve selecting an appropriate column (typically a C18 reversed-phase column), a mobile phase (often a mixture of acetonitrile and water), and a suitable detector. frontiersin.orgresearchgate.net A UV detector is commonly used for screening, while a mass spectrometer (LC-MS/MS) provides higher selectivity and sensitivity for confirmation and quantification at trace levels. nih.govresearchgate.net

Sample Preparation for HPLC Analysis:

Similar to GC-MS, sample preparation for HPLC often involves extraction with an organic solvent like acetonitrile, followed by a cleanup step. Matrix solid-phase dispersion (MSPD) is another effective technique for extracting pesticides from complex samples like vegetables. frontiersin.orgnih.govscirp.org

Illustrative HPLC Method Validation Data for this compound in a Vegetable Matrix:

| Validation Parameter | Result |

| Linearity (Concentration Range) | 0.05 - 5.0 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantitation (LOQ) | 0.05 mg/kg |

| Recovery (at 0.05 and 0.5 mg/kg) | 72.8% - 99.5% |

| Relative Standard Deviation (RSD) | 2.3% - 6.4% |

This table presents illustrative validation data for this compound based on a method developed for the fungicide Pyriofenone in various agricultural products. researchgate.net

Spectroscopic and Immunochemical Approaches

While chromatographic methods are dominant, spectroscopic and immunochemical techniques offer alternative or complementary approaches for this compound quantification.

Spectroscopic Methods:

Spectroscopic techniques, such as UV-Visible spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy, can be used for the analysis of pesticides. nih.govnih.gov These methods are based on the interaction of electromagnetic radiation with the analyte molecules. nih.gov UV-Vis spectroscopy can be used for quantitative analysis in simpler matrices after appropriate sample cleanup. nih.gov FTIR spectroscopy provides information about the functional groups present in a molecule, aiding in identification. nih.govjpionline.org Hyperspectral imaging is an emerging non-destructive technique for detecting pesticide residues on the surface of produce. frontiersin.org

Immunochemical Approaches:

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are highly sensitive and specific methods based on the binding of an antibody to the target analyte (antigen). tjnpr.orgbiotem.frmdpi.com The development of an immunoassay for this compound would involve producing antibodies that specifically recognize the this compound molecule. biotem.fr These assays can be very rapid and cost-effective, making them suitable for screening large numbers of samples. tjnpr.org The dot ELISA is a simplified version that can be used for qualitative or semi-quantitative analysis in the field without the need for sophisticated equipment. tjnpr.org

Method Validation, Quality Control, and Inter-Laboratory Comparability

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. researchgate.netresearchgate.net This process demonstrates that a method is suitable for its intended purpose. bipea.orgresearchgate.net

Method Validation Parameters:

Key parameters evaluated during method validation include: nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. frontiersin.orgnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govresearchgate.net

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netresearchgate.netnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. numberanalytics.comresearchgate.nettjnpr.orgresearchgate.net

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a definite range. frontiersin.orgplos.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality Control:

Internal quality control is maintained through the regular analysis of blank samples, spiked samples, and certified reference materials (where available). thermofisher.com This helps to monitor the performance of the analytical method over time.

Inter-Laboratory Comparability:

Participation in proficiency testing (PT) or inter-laboratory comparison (ILC) schemes is essential for assessing the performance of a laboratory and ensuring the comparability of results between different laboratories. bipea.organses.frglobal-proficiency.comcirad.fratg.cz In these schemes, a coordinating body sends identical samples to multiple laboratories for analysis, and the results are compared to a reference value. frontiersin.org This process helps to identify any systematic errors or biases in a laboratory's analytical procedures and demonstrates the competence of the laboratory. jpionline.orgnih.gov

Illustrative Inter-Laboratory Comparison Performance Data:

| Parameter | Acceptance Criteria |

| z-Score | |z| ≤ 2 (Satisfactory) |

| 2 < |z| < 3 (Questionable) | |

| |z| ≥ 3 (Unsatisfactory) | |

| Recovery | 70% - 120% |

| RSD | ≤ 20% |

This table shows typical performance criteria used in proficiency testing for pesticide residue analysis.

Future Directions and Theoretical Frameworks for Fenapanil Research

Predictive Modeling of Fungicide Efficacy and Environmental Persistence

Predictive modeling is a critical tool in modern agriculture for optimizing the use of fungicides and minimizing their environmental impact. For a compound like Fenapanil, which belongs to the sterol biosynthesis inhibitor (SBI) group, predictive models can offer significant insights. bayer.us

Modeling Fungicide Efficacy:

The efficacy of a fungicide is dependent on the pathogen's life cycle, environmental conditions, and the properties of the fungicide itself. Predictive models for fungicide efficacy, such as disease risk assessment models, can help in timing applications for maximum impact. ucanr.eduucr.edu For this compound, which acts by inhibiting demethylation in sterol biosynthesis, models would need to incorporate factors that influence fungal growth and the expression of the target enzyme. cropprotectionnetwork.orgnumberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) models, driven by machine learning, have shown promise in predicting the efficacy of fungicide mixtures and can be a valuable tool in understanding how this compound or its analogues might perform. nih.gov These models use theoretical descriptors and machine learning algorithms, such as Back-Propagation Neural Networks (BPNN), to correlate the chemical structure of a compound with its biological activity.

Modeling Environmental Persistence:

The environmental persistence of a chemical, or its average residence time in the environment, is a key hazard criterion. frontiersin.org This cannot be measured directly and must be estimated using models that synthesize information on the chemical's half-life, partitioning properties, and the characteristics of the environment into which it is released. frontiersin.orgiwlearn.net

For this compound, its physicochemical properties would be crucial inputs for such models. nih.govnumberanalytics.com Multimedia environmental models, such as the PROTEX model, can describe the fate of chemicals in a regional environment, including their distribution in water, soil, and air. acs.org These models can be used to estimate the Predicted Environmental Concentrations (PECs) of a fungicide and its transformation products. nih.govacs.org The degradation of azole fungicides can lead to persistent and mobile transformation products, such as 1,2,4-triazole, which have a high potential for human exposure through drinking water. acs.org

Below is a table of key physicochemical properties of this compound that would be used in such environmental fate models.

| Property | Value |

| Molecular Formula | C16H19N3 |

| Molecular Weight | 253.34 g/mol |

| Water Solubility | 1% |

| Vapor Pressure | 0.133 Pa (at 25°C) |

| Log P (Octanol-Water Partition Coefficient) | 2.9 |

This data is compiled from multiple sources.

Design and Discovery of Next-Generation this compound Analogues

The development of resistance to existing fungicides necessitates the continuous design and discovery of new active ingredients. frac.info The chemical structure of this compound, an imidazole (B134444) derivative, provides a scaffold for the synthesis of novel analogues with improved efficacy and a broader spectrum of activity. mdpi.comjopir.inajrconline.org

Structure-activity relationship (SAR) studies are fundamental to this process, revealing the molecular features that are crucial for biological activity. jopir.in For imidazole-containing compounds, modifications to the imidazole ring and its substituents can significantly influence their antifungal potency. mdpi.comresearchgate.net By creating and screening a library of this compound analogues, researchers can identify compounds with enhanced binding to the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), thereby overcoming existing resistance mechanisms. frontiersin.orgmdpi.com

The exploration of natural products as multi-target inhibitors offers another promising avenue. mdpi.com Combining the structural features of this compound with those of natural antifungal compounds could lead to the development of hybrid molecules with novel modes of action. nih.govepo.org Furthermore, targeting multiple enzymes in the ergosterol (B1671047) biosynthesis pathway simultaneously, through dual-target inhibitors, represents an innovative strategy to combat resistance. mdpi.comscielo.br

Integration of this compound within Integrated Pest Management (IPM) Frameworks

Integrated Pest Management (IPM) is a holistic approach to pest control that combines various strategies to minimize reliance on synthetic pesticides. cropprotectionnetwork.orgnumberanalytics.com The integration of fungicides like this compound or its future analogues into an IPM program is essential for sustainable agriculture. frac.infonumberanalytics.com

An effective IPM strategy involves:

Monitoring and Scouting: Regular monitoring of pest populations to determine when action is necessary.

Cultural Controls: Practices such as crop rotation and the use of disease-resistant varieties to reduce pest pressure. frac.info

Biological Control: The use of natural enemies to manage pest populations.

Chemical Control: The judicious use of fungicides, like those in the SBI class, as part of a planned rotation to manage resistance. frac.infobayer.us

Fungicide Resistance Action Committee (FRAC) codes are used to classify fungicides based on their mode of action, which helps in designing effective rotation programs. cropprotectionnetwork.org this compound belongs to FRAC Group 3, which includes demethylation inhibitors (DMIs). cropprotectionnetwork.org To prevent the buildup of resistant pathogen populations, it is crucial to alternate the use of Group 3 fungicides with those from different FRAC groups that have different modes of action. frac.info

Sustainable Application Technologies and Formulation Innovations

The development of sustainable application technologies and innovative formulations can significantly enhance the efficiency of fungicides while reducing their environmental footprint. researchgate.netmdpi.com

Sustainable Application Technologies:

Formulation Innovations:

The formulation of a pesticide can greatly influence its performance and environmental impact. New-generation fungicides often feature improved formulations that are less phytotoxic and result in safer crops. researchgate.net Innovations in formulation can include:

Systemic Formulations: Fungicides that are absorbed and translocated within the plant can provide longer-lasting protection and reduce the need for frequent applications. researchgate.netmdpi.com

Controlled-Release Formulations: These formulations release the active ingredient slowly over time, maintaining an effective concentration for longer and reducing the potential for environmental contamination.

Nanoparticle-Based Formulations: Encapsulating the active ingredient in nanoparticles can improve its solubility, stability, and targeted delivery.

The development of such technologies for this compound analogues would be a key step in creating more sustainable and effective crop protection solutions.

Q & A

Basic Research Questions

Q. What are the standard analytical protocols for quantifying Fenapanil residues in plant tissues?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) detection. Calibrate instruments with this compound standards, and validate recovery rates using spiked plant tissue samples. Include details on extraction solvents (e.g., acetonitrile for hydrophilic interactions) and cleanup steps (e.g., solid-phase extraction) to minimize matrix interference . For reproducibility, document instrument parameters (column type, flow rate) and statistical validation of detection limits (e.g., LOQ < 0.1 ppm) .

Q. What is this compound’s primary antifungal mechanism based on in vitro studies?

- Methodological Answer : Conduct enzyme inhibition assays targeting fungal cytochrome P450 monooxygenases or chitin synthase, as these are hypothesized targets. Use Rhizopus oryzae or Geotrichum candidum cultures in agar plate assays with this compound concentrations ranging from 10–100 mg/L. Measure mycelial growth inhibition zones and compare with positive controls (e.g., prochloraz). Note that this compound may exhibit indirect effects on secondary infections, requiring co-inoculation studies with primary pathogens like Fusarium spp. .

Q. How should researchers optimize storage conditions for this compound in laboratory settings?

- Methodological Answer : Store this compound in airtight, light-resistant containers at 4°C to prevent photodegradation. Conduct stability tests by HPLC at intervals (0, 30, 90 days) under varying temperatures (4°C, 25°C) and pH conditions (4–9). Report degradation products and adjust storage protocols based on half-life calculations .

Advanced Research Questions

Q. How can contradictory reports on this compound’s efficacy against soft-rot pathogens be resolved?

- Methodological Answer : Design comparative studies under controlled environmental conditions (humidity, temperature) to isolate this compound’s direct vs. indirect effects. For example, co-inoculate muskmelon fruits with Fusarium spp. (primary pathogen) and Rhizopus oryzae (secondary invader), applying this compound pre- and post-infection. Use regression analysis to correlate Fusarium suppression with reduced soft-rot incidence, addressing confounding variables like fruit wounding . Meta-analyses of historical data should stratify results by pathogen type and application timing .

Q. What experimental frameworks are suitable for assessing cross-resistance between this compound and other azole fungicides?

- Methodological Answer : Perform checkerboard assays with this compound and imazalil/prochloraz on resistant fungal strains. Calculate fractional inhibitory concentration indices (FICI) to identify synergistic or antagonistic interactions. Complement with genomic sequencing of fungal isolates to detect mutations in CYP51 or other target genes. Statistical models (e.g., Cox proportional hazards) can predict resistance evolution under field conditions .

Q. How can researchers evaluate this compound’s environmental persistence in agricultural systems?

- Methodological Answer : Conduct field trials with soil and water sampling at intervals (0, 7, 30 days post-application). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound and metabolites. Model half-life using first-order kinetics and assess ecotoxicology via Daphnia magna or algal bioassays. Incorporate geospatial data (soil pH, organic matter) into multivariate analyses to identify degradation drivers .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response variability in antifungal assays?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare efficacy across fungal species. Report confidence intervals and effect sizes to contextualize biological significance. For high variability, employ mixed-effects models to account for batch-to-batch differences in fungal cultures .

Guidance for Data Contradiction and Reproducibility

- Addressing Inconsistent Efficacy Reports : Replicate experiments across multiple labs using standardized protocols (e.g., CLSI M38-A2 for antifungal testing). Publish raw datasets and analytical code in open repositories to enable independent verification .

- Enhancing Reproducibility : Document all experimental variables (e.g., fruit ripeness in postharvest studies) in supplemental materials. Use randomized block designs to mitigate confounding factors in field trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.